molecular formula C5HBr2ClO2S B3142394 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid CAS No. 503308-99-4

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid

Cat. No. B3142394
CAS RN: 503308-99-4
M. Wt: 320.39 g/mol
InChI Key: XOUIIPXNMPQGGQ-UHFFFAOYSA-N
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Description

“4,5-Dibromo-3-chlorothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C5HBr2ClO2S . It has a molecular weight of 320.39 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . This ring is substituted with bromine atoms at the 4 and 5 positions, a chlorine atom at the 3 position, and a carboxylic acid group at the 2 position .

Scientific Research Applications

Synthesis Processes

The study of synthesis routes involving similar compounds like 4,5-dichlorothiophene-2-carboxylic acid demonstrates the relevance of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid in chemical synthesis. A notable process involves the transformation from simpler thiophene derivatives through steps like esterification, chlorination, and hydrolysis, often under mild conditions and with high selectivity and yield. This highlights the compound's role in synthesizing complex molecules used in various applications (Wang, Ji, & Sha, 2014).

Chemical Reactions

The compound plays a significant role in chemical reactions, particularly in the formation of novel compounds. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from similar thiophene carboxylates, with alcohols can produce thiophene-2,4-diols, leading to various complex molecules. Such reactions often result in high yields, demonstrating the efficiency of using these thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984).

Intermediate in Synthesis of Phthalocyanine Compounds

Compounds like 4,5-dibromophthalic acid, which share structural similarities with this compound, are used as intermediates in synthesizing carboxyl-substituted phthalocyanine compounds. These intermediates undergo various chemical transformations, such as electrophilic substitution reactions, to produce valuable compounds for industrial applications (Zhang Fe, 2014).

Polymer Synthesis

The compound's derivatives play a critical role in synthesizing polymers. For example, the synthesis of P(Cbz-alt-TBT) and PCDTBT combines direct arylation with Suzuki polycondensation of heteroaryl chlorides, including those similar to this compound. This illustrates the compound's utility in developing high molecular weight polymers with specific properties (Lombeck, Matsidik, Komber, & Sommer, 2015).

Cross-Coupling Reactions

Another significant application is in cross-coupling reactions. For instance, the use of carboxylic acid anion moieties as directing groups in cross-coupling reactions of similar dihalo heterocycles demonstrates the potential of this compound in creating selectively substituted compounds (Houpis et al., 2010).

Safety and Hazards

“4,5-Dibromo-3-chlorothiophene-2-carboxylic acid” is classified as an irritant . It should be handled with caution to avoid exposure, and it should not be inhaled . In case of contact with skin or eyes, the affected area should be washed immediately with plenty of water .

properties

IUPAC Name

4,5-dibromo-3-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIIPXNMPQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate (5.52 g, 15.8 mmol) and lithium hydroxide (0.716 g, 31.7 mmol) were taken up in mixture of THF (30 mL) and water (30 mL). The reaction mixture was stirred at 25° C. for 32 hours. The aqueous layer was made acidic by the dropwise addition of conc hydrochloric acid and extracted with ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give the product as a white solid (4.38 g, 86%) that was used without purification: mp 209-223° C. (d); 1H NMR (CDCl3 and DMSO-d6) δ 4.15 (bs, 1H); EI/MS 320 m/e (M+).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
0.716 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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